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Compound of Interest

Compound Name: 6-Fluoropyridin-2-amine

Cat. No.: B074216

A Spectroscopic Guide to 6-Fluoropyridin-2-
amine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
Fluoropyridin-2-amine, a valuable building block in medicinal chemistry and drug
development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their
acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of 6-
Fluoropyridin-2-amine. The following tables summarize the proton (*H), carbon-13 (*3C), and
fluorine-19 (*°F) NMR data.

'H NMR Data

The *H NMR spectrum of 6-Fluoropyridin-2-amine in deuterated chloroform (CDCIs) reveals
three distinct signals for the aromatic protons and one for the amine protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.53 m 1H H-4
6.36 dd 1H H-5
6.26 dd 1H H-3
4.56 S 2H -NH:z

Note: The assignments are based on typical chemical shifts and coupling patterns for

substituted pyridines.

13C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule. Due
to the limited availability of experimental data, the following are predicted chemical shifts. The
carbon attached to the fluorine atom and the carbon bearing the amino group are significantly
influenced by these substituents.

Chemical Shift (8) ppm (Predicted) Assighment
163.5 (d, LJC-F) C-6
158.8 C-2
141.2 (d, 3JC-F) c-4
108.5 (d, 2JC-F) C-5
106.7 (d, “JC-F) C-3

Note: Predicted values are based on computational models and may vary from experimental
results. The splitting pattern (d = doublet) is due to carbon-fluorine coupling.

19F NMR Data

The °F NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom.
For 6-Fluoropyridin-2-amine, a single resonance is expected.
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Chemical Shift (6) ppm (Predicted) Reference

-70 to0 -90 CFCls

Note: The predicted chemical shift is within the typical range for fluoroaromatic compounds.[1]
[2][3] The exact value can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Fluoropyridin-2-amine highlights the characteristic vibrational modes of
its functional groups. As a primary aromatic amine, it exhibits distinct N-H stretching and
bending vibrations, as well as absorptions related to the fluorinated pyridine ring.

Wavenumber (cm—?) Intensity Assignment

N-H stretch (asymmetric and

3400 - 3250 Medium _

symmetric)[4]
1650 - 1580 Medium N-H bend (scissoring)[4]

) C=C and C=N stretching

1600 - 1450 Strong to Medium o

(aromatic ring)

C-N stretch (aromatic amine)
1335 - 1250 Strong

[4]
1250 - 1100 Strong C-F stretch
910 - 665 Strong, Broad N-H wag[4]

Note: The table provides expected ranges for the key functional groups. The precise peak
positions can be found on an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry of 6-Fluoropyridin-2-amine provides information about its molecular
weight and fragmentation pattern. The molecular formula is CsHsFNz, with a molecular weight
of 112.11 g/mol .
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miz Interpretation

112 Molecular ion (M+)

85 [M - HCNJ*

58 [M - HCN - F]* or [M - C2H2N]*

Note: The fragmentation pattern is predicted based on common fragmentation pathways for

pyridine and amine-containing compounds. The molecular ion peak is expected to be

prominent.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 6-Fluoropyridin-2-

amine.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of 6-Fluoropyridin-2-amine is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard
for 1H and 3C NMR. For °F NMR, an external reference such as CFCls is typically used.

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

'H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a
spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient
number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify
the spectrum. A wider spectral width (e.g., 200-250 ppm) is used. Due to the low natural
abundance of 13C, a longer acquisition time with a greater number of scans (e.g., 1024 or
more) and a relaxation delay of 2-5 seconds is required.

19F NMR Acquisition: A simple pulse-acquire sequence is used. A wide spectral width is often
necessary due to the large chemical shift range of fluorine. Proton decoupling may be
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applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry
potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g.,
NacCl or KBr), and allowing the solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr
pellet holder) is first recorded. The sample is then placed in the beam path, and the sample
spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio. The spectrum is usually recorded in the range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or
liquid chromatography (LC-MS).

lonization: Electron lonization (EI) is a common method for small, volatile molecules,
typically using an electron energy of 70 eV. Softer ionization techniques such as Electrospray
lonization (ESI) or Chemical lonization (Cl) can also be used to enhance the observation of
the molecular ion.

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer is used
to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300
amu) to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a novel compound like 6-Fluoropyridin-2-amine.
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Caption: General workflow for the spectroscopic characterization of 6-Fluoropyridin-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["spectroscopic data of 6-Fluoropyridin-2-amine (NMR,
IR, Mass)"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074216#spectroscopic-data-of-6-fluoropyridin-2-
amine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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